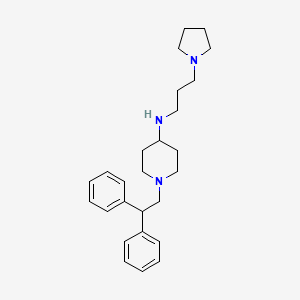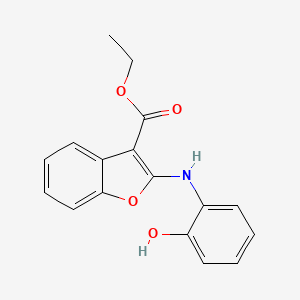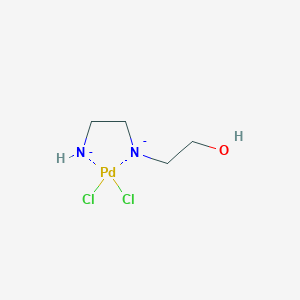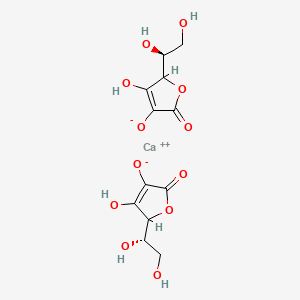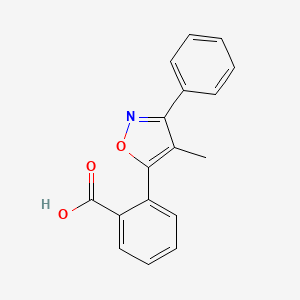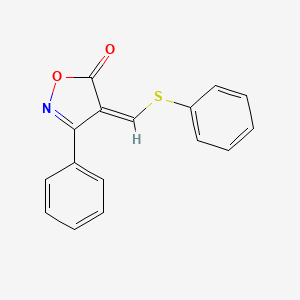
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse chemical reactivity and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the reaction of isoxazol-5(4H)-one derivatives with phenylthio reagents under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yields and selectivity . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse scaffolds, which are valuable in the development of new materials and catalysts .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as photonic materials and polymers .
Mecanismo De Acción
The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazol-5(4H)-one: A simpler derivative without the phenylthio group.
3-Phenylisoxazole: Lacks the phenylthio group but retains the phenyl group on the isoxazole ring.
4-Phenylthioisoxazole: Contains the phenylthio group but lacks the phenyl group on the isoxazole ring.
Uniqueness
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both phenyl and phenylthio groups, which provide distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H11NO2S |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11- |
Clave InChI |
KDDLJSCKSOFURP-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


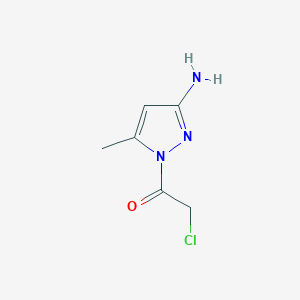

![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
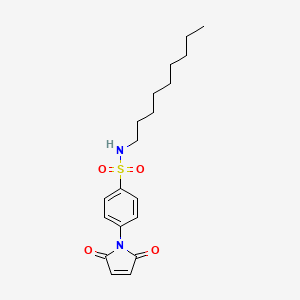


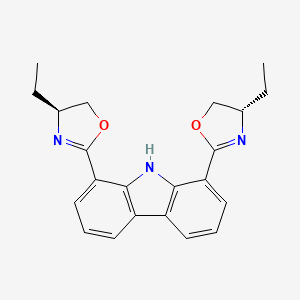
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
